molecular formula C12H8BrNO B1282082 2-(3-Bromobenzoyl)pyridine CAS No. 206357-82-6

2-(3-Bromobenzoyl)pyridine

Cat. No.: B1282082
CAS No.: 206357-82-6
M. Wt: 262.1 g/mol
InChI Key: NVGQILUWTNBMRD-UHFFFAOYSA-N
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Description

Contextualization within Pyridine-Benzoyl Derivatives Research

Pyridine-benzoyl derivatives, characterized by a pyridine (B92270) ring linked to a benzoyl group, are significant scaffolds in medicinal chemistry and materials science. acs.orgresearchgate.netfrontiersin.orgnih.gov The pyridine ring is a common feature in many important biological compounds, including vitamins and pharmaceuticals. wikipedia.org Its derivatives are sought after in the pharmaceutical industry for their potential therapeutic properties. researchgate.net

Research has shown that benzoylpyridine structures are versatile. For instance, certain 2-benzoylpyridine (B47108) derivatives have been investigated for their potent anti-proliferative properties, acting as tubulin polymerization inhibitors, which is a key mechanism in cancer chemotherapy. acs.org The general structure of 2-benzoylpyridine has been a foundation for developing compounds with significant antitumor potential. Modifications to this basic structure, such as the introduction of a bromine atom as in 2-(3-Bromobenzoyl)pyridine, can significantly alter the compound's chemical properties and biological activity. The presence and position of the bromine atom can influence factors like reactivity and intermolecular interactions, such as halogen bonding. acs.org

Furthermore, pyridine-based compounds are explored for a wide range of applications, including their use in asymmetric catalysis and supramolecular chemistry. The development of novel pyridine derivatives is also a focus in the search for new antiangiogenic agents that can inhibit enzymes like the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The modular synthesis of various benzoylpyridines is an active area of research, employing modern techniques like photochemical reactions in continuous flow processes to create diverse molecular libraries from simple precursors. core.ac.uk

Historical Perspective of Analogous Compound Studies

The study of pyridine and its derivatives has a rich history. Pyridine itself was first isolated from bone oil in 1846 by the Scottish chemist Thomas Anderson, who named it "pyridine" from the Greek words for fire and the suffix "idine" to denote a basic substance. nih.govwikipedia.org However, its chemical structure as a benzene (B151609) ring with one CH group replaced by a nitrogen atom was only determined decades later by Wilhelm Körner and James Dewar. wikipedia.org

The first synthesis of a heteroaromatic compound, which paved the way for creating pyridine derivatives in the lab, was a significant milestone. wikipedia.org Major breakthroughs in synthesizing the pyridine ring include the Hantzsch pyridine synthesis developed in 1881 and the Chichibabin pyridine synthesis from 1924, both of which are still fundamental methods for creating substituted pyridines from simple acyclic precursors. nih.govwikipedia.org

The synthesis of ketones involving the pyridine ring, such as benzoylpyridines, has also evolved. The preparation of acyclic imides through the condensation reaction of benzoyl chlorides with aminopyridines has been a subject of study for over 130 years. dcu.ienih.gov These reactions often yield a mixture of products, and understanding the reaction conditions to favor specific derivatives has been a long-standing area of investigation. nih.gov The development of such synthetic methodologies has been crucial for accessing complex molecules like this compound and its isomers for further study.

Current Research Frontiers Pertaining to this compound

Current research on this compound and its close analogs focuses on its utility as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and multiple functional groups, makes it a valuable precursor for creating more complex molecular architectures.

One significant area of research involves using this compound in metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions utilizing related isomers like 3-(4-bromobenzoyl)-2-chloropyridine have been employed to synthesize azafluorenones, a class of compounds with potential applications in materials science and medicinal chemistry. rsc.org In these reactions, the bromine atom on the benzoyl ring can participate in Suzuki coupling reactions with various boronic acids. rsc.org

The compound also serves as a key starting material for the synthesis of more elaborate heterocyclic systems. Studies have shown that this compound can be used to synthesize acyclic imides, such as 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide, through condensation reactions with 3-bromobenzoyl chloride. dcu.ienih.goviucr.orgdcu.ie The crystal structures of these imide derivatives are of interest for studying their conformational properties and intermolecular interactions, including halogen and hydrogen bonding. dcu.ieiucr.org

Furthermore, isomers and derivatives of bromobenzoylpyridines are being investigated for their role in creating novel materials. For instance, brominated benzoylpyridine derivatives have been used as acceptor building blocks in the synthesis of conjugated polymers for potential applications in electronics. researchgate.net While direct studies on the biological activity of this compound are not widely published, the broader class of brominated pyridine derivatives has been explored for various therapeutic effects, including the reactivation of cholinesterases inhibited by nerve agents. nih.gov

Below is a table summarizing key properties and identifiers for this compound.

PropertyValue
CAS Number 206357-82-6
Molecular Formula C12H8BrNO
Molecular Weight 262.1 g/mol

This table is generated based on data available from chemical suppliers and databases. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQILUWTNBMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514314
Record name (3-Bromophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206357-82-6
Record name (3-Bromophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 3 Bromobenzoyl Pyridine and Its Precursors

Grignard Reagent-Mediated Synthesis of 2-(3-Bromobenzoyl)pyridine

The addition of Grignard reagents to pyridine (B92270) derivatives is a classic and effective method for forming carbon-carbon bonds. nih.govmnstate.edu In the context of this compound synthesis, this typically involves the reaction of a pyridine-based electrophile with a bromobenzyl Grignard reagent.

Optimization of Reaction Conditions and Yields

The efficiency of the Grignard reaction for synthesizing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the Grignard reagent itself. Anhydrous conditions are crucial to prevent the quenching of the highly reactive Grignard reagent. mnstate.edu

One common approach involves the dropwise addition of a solution of isopropylmagnesium bromide to 2-bromopyridine (B144113) in a solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature, such as 0°C. chemicalbook.com The reaction is then allowed to warm to room temperature and stirred for an extended period to ensure complete formation of the pyridyl Grignard reagent. This is followed by the addition of 3-bromobenzaldehyde (B42254) to furnish the desired this compound.

Further optimization can involve exploring different Grignard reagents and their concentrations. For instance, the use of more reactive Grignard reagents may lead to higher yields or allow for milder reaction conditions. The impact of various alkyl magnesium halides on reaction conversion has been studied, revealing that the choice of the halide can significantly influence the outcome. nih.gov For example, in some systems, MeMgCl has been shown to be an optimal catalyst for hydroboration reactions. nih.gov

Table 1: Optimization of Grignard Reaction Conditions

Parameter Variation Observation
Grignard Reagent Isopropylmagnesium bromide Commonly used for this synthesis. chemicalbook.com
Methylmagnesium chloride Found to be optimal in related hydroboration reactions. nih.gov
Solvent Tetrahydrofuran (THF) A standard solvent for Grignard reactions. chemicalbook.com
Temperature 0°C to room temperature A typical temperature profile for controlling the reaction. chemicalbook.com
Reaction Time Overnight Often required for complete reaction. chemicalbook.com

Mechanistic Aspects of Grignard Additions

The mechanism of Grignard additions to pyridines involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on an electrophilic carbon of the pyridine ring. The nitrogen atom in the pyridine ring can be activated to enhance its electrophilicity. This can be achieved through the formation of N-acylpyridinium salts in situ. nih.govacs.org

The high reactivity of both acylpyridinium ions and Grignard reagents can sometimes lead to fast, non-catalyzed background reactions, which may result in the formation of racemic products. acs.org To control stereochemistry, chiral auxiliaries or chiral catalysts, such as copper(I) complexes, can be employed. nih.govacs.org Computational and mechanistic studies have provided insights into the reactivity and enantioselectivity of these catalytic processes. nih.govresearchgate.net The direct addition of a Grignard reagent to an acylpyridinium salt has a calculated activation energy, and the presence of a copper catalyst can alter this energy landscape. acs.org

The reaction can be viewed as a redox process where the magnesium metal undergoes an electron transfer to the alkyl halide to form the Grignard reagent. mnstate.edu This reagent then acts as a potent nucleophile.

Condensation and Cross-Coupling Approaches for Benzoylpyridine Formation

Beyond Grignard reactions, condensation and cross-coupling reactions offer powerful alternatives for the construction of the benzoylpyridine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. The Suzuki-Miyaura coupling, in particular, is widely used for its versatility and functional group tolerance. libretexts.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org

In the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between a pyridine-containing boronic acid and a bromobenzoyl halide, or vice-versa. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. scirp.org For instance, Pd(CF3COO)2 with PPh3 as a ligand and CuI as an additive has been used effectively in Sonogashira cross-coupling reactions of 2-amino-3-bromopyridines. scirp.org The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net

Table 2: Key Components in Suzuki-Miyaura Coupling

Component Role Example
Palladium Catalyst Facilitates the cross-coupling Pd(OAc)2, Pd2(dba)3 rsc.orgorganic-chemistry.org
Ligand Stabilizes the palladium center and influences reactivity P(t-Bu)3, PCy3, PPh3 scirp.orgorganic-chemistry.org
Base Activates the boronic acid K2CO3, NaOtBu rsc.orgorganic-chemistry.org
Organoboron Reagent Provides the organic moiety Phenylboronic acid rsc.org
Organic Halide Provides the other organic moiety 3-(3-bromobenzoyl)-2-chloropyridine rsc.org

Condensation Reactions with Amino-Pyridines

Condensation reactions provide another synthetic route to benzoylpyridines. For example, the reaction of 2-aminopyrimidine (B69317) with 2-benzoylpyridine (B47108) can lead to the formation of a Schiff base. scirp.org While not directly yielding this compound, this illustrates the principle of forming a new C-N bond, which can be a precursor to the target molecule.

In some cases, unexpected condensation reactions can occur. For instance, the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives can lead to condensation products. scielo.org.mx Another example is the formation of 2-amino-6-aryl-5-arylazo-3-benzoylpyridines from the reaction of 3-oxo-3-phenylpropionitrile and 3-oxo-2-arylhydrazonopropanals. mdpi.com These reactions highlight the diverse reactivity of aminopyridine precursors.

Derivatization Strategies for Functionalized Pyridine-Benzoyl Scaffolds

Once the core this compound scaffold is synthesized, it can be further functionalized to create a diverse range of derivatives. The pyridine ring is a versatile platform for various chemical transformations. researchgate.net

Direct C-H functionalization of the pyridine ring is a powerful and atom-economical approach. researchgate.netbeilstein-journals.org This can be achieved through transition-metal catalysis, allowing for the introduction of various functional groups at specific positions. beilstein-journals.org For example, palladium-catalyzed C-N cross-coupling reactions can be used to introduce amino groups onto the pyridine ring. nih.govacs.org

The inherent electronic properties of the pyridine ring make it susceptible to nucleophilic attack, especially when activated. researchgate.net Dearomatization-rearomatization strategies have been developed for the selective functionalization of pyridines. researchgate.net Furthermore, the bromine atom on the benzoyl group provides a handle for a wide array of cross-coupling reactions, such as further Suzuki-Miyaura or Sonogashira couplings, to introduce additional complexity into the molecule. scirp.orgrsc.org

Synthesis of Hydrazone Derivatives

Hydrazone derivatives of ketones are valuable in organic synthesis and medicinal chemistry. The carbonyl group in this compound readily reacts with hydrazine (B178648) derivatives to form hydrazones.

A general method for the synthesis of hydrazones involves the condensation reaction of a ketone with a hydrazine in a suitable solvent, often with acid catalysis. For example, 2-phenacylpyridine p-bromophenyl hydrazone is a precursor in the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine (B195683).

The synthesis of various hydrazide-hydrazone derivatives has been reported, starting from different hydrazides and carbonyl compounds. researchgate.net For instance, isoniazid, a hydrazine derivative, has been reacted with N-alkylated isatin (B1672199) derivatives to produce isoniazid-isatin hydrazones. semanticscholar.org This reaction typically involves stirring the reactants in a suitable solvent. semanticscholar.org

Another example is the preparation of pyrazolo[3,4-b]pyridine hydrazone derivatives. These were synthesized by heating the corresponding pyrazolo[3,4-b]pyridine with 2,4-dinitrophenylhydrazine (B122626) in acetic acid. nih.gov

The following table provides examples of hydrazone syntheses:

Starting Carbonyl CompoundHydrazine ReagentProductReaction Conditions
2-Phenacylpyridinep-Bromophenylhydrazine2-Phenacylpyridine p-bromophenyl hydrazoneNot specified
N-Alkylated isatinsIsoniazidIsoniazid-isatin hydrazonesNot specified
Pyrazolo[3,4-b]pyridines2,4-DinitrophenylhydrazinePyrazolo[3,4-b]pyridine hydrazonesAcetic acid, 80°C

This table illustrates the formation of hydrazone derivatives from various carbonyl precursors and hydrazine reagents.

Exploration of Alternative Synthetic Pathways for this compound Analogs

The development of alternative synthetic routes to analogs of this compound is crucial for accessing a wider range of chemical structures and properties.

One significant pathway involves the multi-step synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine. google.com This process starts with 4-bromo-2-bromomethylphenol, which undergoes a series of reactions including protection of the hydroxyl group, formation of a boronic acid derivative, a Suzuki-type coupling with 2-bromopyridine, oxidation of a methylene (B1212753) group to a ketone, and finally deprotection and rearrangement to yield the desired product. google.com

The Suzuki-Miyaura cross-coupling reaction is a prominent method for synthesizing biaryl compounds, including pyridine derivatives. mdpi.com This reaction has been used to synthesize a variety of 5-aryl-2-methylpyridin-3-amines by coupling 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids. mdpi.com The reaction demonstrates good tolerance for various functional groups. mdpi.com

Another approach involves the synthesis of pyridazin-3-one derivatives. For example, 6-(4-bromobenzoyl)-2-(4-chloro-3-nitrophenyl)-4-(4-nitrophenyl)pyridazin-3-(2H)-one was synthesized from the reaction of a 3-oxo-2-arylhydrazonopropanal with an active methylene compound. nih.gov

The synthesis of thieno[2,3-b]pyridine (B153569) derivatives represents another alternative pathway. For instance, 3,6-diamino-2-(3-bromobenzoyl)-4-(2-chlorophenyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex analog featuring a fused ring system. ontosight.ai

The following table summarizes some alternative synthetic pathways to analogs of this compound:

Analog ClassKey Starting MaterialsKey Reactions
2-(2-Amino-5-bromobenzoyl)pyridine4-Bromo-2-bromomethylphenol, 2-BromopyridineProtection, Boronic acid formation, Suzuki coupling, Oxidation
5-Aryl-2-methylpyridin-3-amines5-Bromo-2-methylpyridin-3-amine, Arylboronic acidsSuzuki-Miyaura cross-coupling
Pyridazin-3-one derivatives3-Oxo-2-arylhydrazonopropanals, Active methylene compoundsCondensation/Cyclization
Thieno[2,3-b]pyridine derivativesNot specified in detailFused ring system synthesis

This table highlights diverse synthetic strategies for creating analogs of this compound.

Reactivity and Chemical Transformations of 2 3 Bromobenzoyl Pyridine

Halogen Reactivity and Substitution Reactions on the Bromobenzoyl Moiety

The bromine atom on the benzoyl ring of 2-(3-Bromobenzoyl)pyridine is a key site for a variety of substitution reactions, enabling the introduction of diverse functional groups. This reactivity is central to the use of this compound as a versatile intermediate in the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying the bromobenzoyl moiety. The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is instrumental in creating biaryl structures. Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, providing a route to various secondary and tertiary aminopyridines by coupling the aryl bromide with primary or secondary amines. nih.govchemspider.comacsgcipr.orgorganic-chemistry.orgrsc.org These reactions are typically carried out using a palladium catalyst, often with specialized phosphine (B1218219) ligands to enhance catalytic activity, and a base such as sodium tert-butoxide. chemspider.comacsgcipr.org

The conditions for these cross-coupling reactions are crucial for achieving high yields. For example, a Suzuki-Miyaura coupling might involve a palladium catalyst like [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) and a base like sodium carbonate, with the reaction proceeding at an elevated temperature under an inert atmosphere. For the Buchwald-Hartwig amination, the choice of ligand and base is critical to minimize side reactions like reductive dehalogenation. acsgcipr.org

Beyond palladium-catalyzed reactions, the bromine atom can also be displaced by other nucleophiles, although this is less commonly reported for this specific compound compared to its activated analogues.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Brominated Aromatic Compounds

Reaction TypeCatalyst/LigandBaseReactantProduct Type
Suzuki-Miyaura CouplingPd(PPh₃)₄K₃PO₄Arylboronic acidBiaryl derivative
Buchwald-Hartwig Amination[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗAmineArylamine

Pyridine (B92270) Ring Reactivity and Transformations

The pyridine ring in this compound possesses its own distinct reactivity profile. As a six-membered aromatic heterocycle containing an electron-withdrawing nitrogen atom, the pyridine ring is generally less susceptible to electrophilic aromatic substitution than benzene (B151609). imperial.ac.ukuoanbar.edu.iq When such reactions do occur, they typically require harsh conditions and substitution is directed to the 3- and 5-positions. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. imperial.ac.uk The reactivity of the pyridine ring can be further influenced by the benzoyl substituent.

Transformations of the pyridine ring itself, such as ring-opening reactions, are known to occur under specific conditions, often involving quaternization of the pyridine nitrogen followed by treatment with a nucleophile. clockss.orgphotonics.ru However, such transformations are not commonly reported for this compound itself but are a general feature of pyridine chemistry.

Carbonyl Group Reactivity and Derivatization

The carbonyl group of this compound is a versatile functional handle for a range of chemical transformations. It can undergo nucleophilic attack, leading to a variety of derivatization products.

Reduction of the carbonyl group can yield the corresponding secondary alcohol, (3-bromophenyl)(pyridin-2-yl)methanol. This transformation can be achieved using various reducing agents. For instance, the reduction of the carbonyl group in a related compound, 2-(2-Amino-5-bromobenzoyl)pyridine (B195683) (ABBP), to form 2-Amino-5-bromo-2'-azabenzhydrol (ABAB) is a known metabolic pathway. evitachem.com

The carbonyl group can also react with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. For example, it can serve as an electrophile in reactions with organometallic reagents or in condensation reactions. While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of benzoylpyridines suggests that it can participate in reactions like the Wittig reaction to form alkenes or condensation with amines to form imines. The reactivity of the carbonyl group is also demonstrated in metal-ion assisted transformations, where coordination to a metal ion can activate the carbonyl carbon towards nucleophilic attack. rsc.org

Multi-Component Reactions Involving this compound Analogs

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. While direct examples involving this compound were not found, analogs containing the bromobenzoyl or benzoylpyridine substructures are utilized in various MCRs.

For instance, bromobenzaldehydes are used in Mannich-type assembly processes to generate 2-arylpiperidine derivatives. nih.gov These reactions can be sequenced with other transformations, like dipolar cycloadditions, to create diverse molecular scaffolds. Similarly, 3-bromobenzoyl chloride has been used in condensation reactions with aminopyridines and aminopyrimidines. iucr.orgnih.gov

Furthermore, MCRs have been developed for the synthesis of complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, from simpler building blocks. nih.gov These strategies highlight the potential for developing novel MCRs that could incorporate this compound to rapidly generate libraries of complex molecules.

Table 2: Examples of Multi-Component Reactions with Related Structures

MCR TypeKey Starting MaterialsProduct Scaffold
Mannich-type assemblyBromobenzaldehydes, amines, activated alkenes2-Arylpiperidines
Pyrrolo[2,3-d]pyrimidine synthesisAminoacetophenones, aromatic aldehydes, cyanoacetamideAminopyrroles
Pyrazole synthesisAcyl chlorides, terminal alkynes, hydrazines1,3,5-Trisubstituted pyrazoles

Degradation Pathways and Stability Studies in Chemical Systems

The stability of this compound and its analogs is an important consideration, particularly in the context of its use as a chemical intermediate and its relationship to the degradation of larger molecules. A notable example is the formation of the related compound, 2-(2-amino-5-bromobenzoyl)pyridine (ABP), from the hydrolysis of the benzodiazepine (B76468) bromazepam. plos.orgresearchgate.netsemanticscholar.orgnih.gov

Studies have shown that bromazepam degrades under both acidic and alkaline conditions to yield ABP. plos.orgsemanticscholar.orgresearchgate.net The hydrolysis proceeds through the cleavage of the diazepine (B8756704) ring. openpharmaceuticalsciencesjournal.comscispace.com This degradation pathway highlights the chemical lability of the benzodiazepine structure and the relative stability of the resulting benzoylpyridine core.

The stability of compounds like ABP has been investigated using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). plos.orgsemanticscholar.orgnih.gov Forced degradation studies, involving exposure to acidic, alkaline, and oxidative conditions, are used to understand the degradation profile and to develop stability-indicating analytical methods. plos.org These studies are crucial for ensuring the quality and purity of pharmaceutical substances and their intermediates.

Table 3: Degradation Products of Bromazepam

Degradation ConditionMajor Degradation Product
Acidic Hydrolysis2-(2-amino-5-bromobenzoyl)pyridine (ABP)
Alkaline Hydrolysis2-(2-amino-5-bromobenzoyl)pyridine (ABP)

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Bromobenzoyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. While specific NMR spectral data for 2-(3-Bromobenzoyl)pyridine is not extensively reported, analysis of its structural analogues allows for a detailed predictive assignment.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For compounds in this class, ¹H and ¹³C NMR spectra are crucial for confirming the identity and purity.

The expected ¹H NMR spectrum of this compound would feature distinct signals for the eight aromatic protons. The four protons on the pyridine (B92270) ring and the four on the bromobenzoyl ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns determined by their relative positions.

For illustrative purposes, the ¹H NMR data for a closely related derivative, 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide , is presented. dcu.ie The spectrum, recorded in CDCl₃, shows a complex series of multiplets in the aromatic region, consistent with its intricate structure. dcu.ie

Interactive Table: ¹H NMR Data for 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide dcu.ie Note: Data recorded in CDCl₃. J values are in Hz.

Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
7.10 dd ³J = 7.5, ⁴J = 5, ⁵J = 1 Pyridin-2-yl proton
7.29 t ³J = 7.8 Bromobenzoyl proton
7.33 t ³J = 7.9 Bromobenzoyl proton
7.65 dq ³J = 8.4, ⁴J = 1.8, ⁵J = 1 Bromobenzoyl protons (2H)
7.78 ddd ³J = 8, ⁴J = 2, ⁵J = 1 Pyridin-2-yl proton
7.90 dt ³J = 8, ⁴J = 1 Pyridin-2-yl proton
7.98 dt ³J = 7.8, ⁴J = 1 Bromobenzoyl proton
8.17 dd ³J = 1.7 Bromobenzoyl proton
8.21 dd ³J = 5.2, ⁴J = 1 Bromobenzoyl protons (2H)

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For a derivative such as N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide , the spectrum revealed key signals including a methylenic carbon at 66 ppm, 11 aromatic carbons between 123-165 ppm, and two carbonyl carbons (amide and ketone) at 177 ppm and 179 ppm, respectively. researchgate.net This data is instrumental in confirming the presence of different functional groups. researchgate.net

To definitively assign the complex signals in the 1D spectra and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. beilstein-journals.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (H-H) coupling networks, allowing for the mapping of adjacent protons within the pyridine and bromobenzoyl rings. beilstein-journals.org

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation) : This technique correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of carbon signals based on their attached protons. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly vital for identifying the connectivity across quaternary carbons and the central carbonyl group, linking the bromobenzoyl and pyridine fragments. beilstein-journals.org

These 2D experiments, when used in combination, provide a complete and unambiguous picture of the molecular skeleton. beilstein-journals.org

One-Dimensional NMR Studies (e.g., 1H NMR, 13C NMR)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

Although a crystal structure for this compound itself is not described in the surveyed literature, the analysis of its derivatives provides significant conformational insights. For example, the crystal structure of 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide reveals key structural parameters. dcu.ie Such analyses show that molecules containing bromobenzoyl and pyridine-like moieties often adopt non-planar conformations due to rotation around the single bonds connecting the aromatic rings and the central carbonyl group. dcu.ieresearchgate.net In the case of 2-(2-Amino-5-bromobenzoyl)pyridine (B195683), the molecule is found to be nonplanar. researchgate.net

Interactive Table: Selected Crystallographic Data for 3-bromo-N-(3-bromobenzoyl)-N-(pyrimidin-2-yl)benzamide dcu.ie

Parameter Value
Chemical Formula C₁₈H₁₁Br₂N₃O₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.3523 (11)
b (Å) 9.0734 (10)
c (Å) 16.3214 (17)
β (°) 108.834 (4)
Volume (ų) 1728.8 (3)

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In brominated heterocyclic compounds, several types of non-covalent interactions are prominent.

Halogen Bonding : The bromine atom can act as a Lewis acidic halogen bond donor, forming interactions with Lewis basic atoms like nitrogen or oxygen (Br···N, Br···O). researchgate.net These interactions, along with Br···Br contacts, can play a significant role in directing the supramolecular assembly. researchgate.net

Hydrogen Bonding : While the parent this compound lacks strong hydrogen bond donors, weak C–H···O and C–H···N hydrogen bonds are expected and are observed in the crystal structures of related imides. dcu.ie In derivatives containing amine groups, such as 2-(2-Amino-5-bromobenzoyl)pyridine, stronger N–H···O and N–H···N hydrogen bonds dictate the crystal packing. researchgate.net

π-π Stacking : Interactions between the aromatic pyridine and bromobenzoyl rings can also contribute to the stability of the crystal lattice. dcu.ie

These varied interactions result in complex three-dimensional supramolecular architectures. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. nih.gov Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. scirp.org

Interactive Table: Contribution of Intermolecular Contacts to the Hirshfeld Surface for a Representative Bromophenyl Pyridine Derivative nih.gov Data for 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Interaction Type Contribution (%)
H···H 19.5
N···H / H···N 17.3
C···H / H···C 15.5
Br···H / H···Br 11.7
O···H / H···O 11.0

These computational studies provide a quantitative understanding of how non-covalent forces stabilize the crystal structure, offering insights that are complementary to experimental X-ray diffraction data. jst.go.jp

Intermolecular Interactions and Packing Effects (e.g., Halogen Bonding, Hydrogen Bonding)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of the vibrational spectra of this compound allows for the characterization of its key structural features, such as the carbonyl group, the pyridine ring, and the brominated benzene (B151609) ring. While a complete experimental spectrum for the title compound is not widely published, the expected vibrational frequencies can be reliably predicted based on data from analogous structures containing similar functional moieties. nih.govacs.org

The spectra are largely defined by the vibrations of the pyridyl, benzoyl, and phenyl groups. Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed to assign the observed experimental bands to specific vibrational modes. nih.govacs.org

Key vibrational modes for this compound include:

Carbonyl (C=O) Stretching: The ketone linker gives rise to a strong and characteristic C=O stretching vibration. This is typically one of the most intense bands in the IR spectrum and is expected in the region of 1650-1700 cm⁻¹. For instance, in related benzoyl derivatives, this band appears around 1684–1634 cm⁻¹. acs.org

Aromatic C-H Stretching: The C-H stretching vibrations of the pyridine and benzene rings are anticipated to appear in the 3000-3100 cm⁻¹ region.

Ring Stretching (C=C and C=N): The stretching vibrations of the C=C and C=N bonds within the aromatic rings typically occur in the 1400-1600 cm⁻¹ range.

C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower frequencies, generally in the range of 500-600 cm⁻¹.

An interactive data table summarizing the expected characteristic vibrational frequencies is provided below.

Vibrational ModeExpected Frequency Range (cm⁻¹)TypeNotes
Aromatic C-H Stretching3000 - 3100IR, RamanCorresponds to the C-H bonds on both the pyridine and the bromophenyl rings.
Carbonyl (C=O) Stretching1650 - 1700IRA strong, characteristic band for the ketone functional group. acs.org
Aromatic Ring Stretching (C=C, C=N)1400 - 1600IR, RamanA series of bands related to the skeletal vibrations of the two aromatic rings.
In-plane C-H Bending1000 - 1300IR, RamanBending vibrations of the C-H bonds within the plane of the aromatic rings.
Out-of-plane C-H Bending700 - 900IRStrong bands whose exact position can indicate the substitution pattern of the aromatic rings.
C-Br Stretching500 - 600IR, RamanCharacteristic vibration for the bromo-substituent.

This table is generated based on typical frequency ranges for the specified functional groups and data from related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, with a molecular formula of C₁₂H₈BrNO, the exact molecular weight is 262.1 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a distinct molecular ion peak [M]⁺. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with nearly equal intensities at m/z 261 and 263.

The fragmentation of this compound under mass spectrometry would likely proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the carbonyl group. Aromatic structures are generally stable, leading to strong molecular ion peaks. libretexts.org

The most probable fragmentation patterns include:

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 182.

Alpha-Cleavage: The cleavage of the C-C bond between the carbonyl group and the pyridine ring or the bromophenyl ring is a common pathway for ketones. libretexts.org This can lead to the formation of several characteristic ions.

Formation of the 3-bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185.

Formation of the pyridin-2-yl cation ([C₅H₄N]⁺) at m/z 78.

Further Fragmentation: The initially formed fragment ions can undergo further fragmentation. For example, the 3-bromobenzoyl cation can lose a carbon monoxide (CO) molecule to form the 3-bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157.

An interactive data table of the expected major ions in the mass spectrum of this compound is presented below.

m/z (mass-to-charge ratio)Ion FormulaIdentity / Proposed Fragment
261 / 263[C₁₂H₈BrNO]⁺Molecular Ion Peak ([M]⁺ / [M+2]⁺)
183 / 185[C₇H₄BrO]⁺3-Bromobenzoyl cation
182[C₁₂H₈NO]⁺Loss of Bromine atom
155 / 157[C₆H₄Br]⁺3-Bromophenyl cation (from loss of CO from the 3-bromobenzoyl cation)
105[C₇H₅O]⁺Benzoyl cation (possible if Br is lost first, followed by cleavage)
78[C₅H₄N]⁺Pyridin-2-yl cation

This table outlines the predicted fragmentation based on the molecular structure and general principles of mass spectrometry. libretexts.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 3 Bromobenzoyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 2-(3-Bromobenzoyl)pyridine. acs.org These methods provide a foundational understanding of the molecule's reactivity and intermolecular interaction potential.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For pyridine-containing compounds, the HOMO is often distributed over the pyridine (B92270) ring and adjacent functional groups, indicating these as the primary sites for electron donation. mdpi.com Conversely, the LUMO is typically located across the π-system, highlighting regions susceptible to accepting electrons. nih.govmdpi.com In the case of this compound, the HOMO is expected to be localized on the pyridine ring and the bromophenyl moiety, while the LUMO would likely be distributed over the carbonyl group and the aromatic systems.

DFT calculations, commonly using the B3LYP functional, are employed to determine these energy values. nih.govmdpi.com While specific data for this compound is not widely published, analysis of analogous structures provides representative values. For instance, pyridine derivatives studied under the B3LYP/6-31G(d,p) level of theory show HOMO-LUMO gaps ranging from approximately 4.13 to 5.0 eV. mdpi.com A related indolizine (B1195054) derivative featuring a 4-bromobenzoyl group was calculated to have a HOMO-LUMO gap of around 4.1 eV. These values suggest that this compound possesses moderate kinetic stability and chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies (eV) for Analogous Pyridine Derivatives Data is representative of similar compounds and used for illustrative purposes.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Substituted Biphenyl-Pyridine-6.1 to -6.5-1.5 to -2.0~4.13 - 4.86 mdpi.com
Bromobenzyl-Triazole-Pyridine-5.84-1.084.76 mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution on a molecule's surface. acs.orguni-muenchen.de It helps predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

For this compound, the MEP map is expected to show significant negative potential around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, due to the high electronegativity and lone pairs of electrons on these atoms. researchgate.net These sites represent the most likely points for hydrogen bonding and interactions with electrophilic parts of a biological target. uni-muenchen.deresearchgate.net The hydrogen atoms on the aromatic rings would exhibit positive potential, while the bromine atom, with its electron-withdrawing nature and polarizability, would contribute to a complex potential surface. Studies on derivatives containing a 3-bromobenzoyl moiety confirm that the region near the carbonyl group is characterized by high electron density and negative potential. mdpi.com

Frontier Molecular Orbital Analysis

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is widely used to forecast the binding mode of small molecule inhibitors to the active sites of protein targets like enzymes.

The structural features of this compound, namely the pyridine ring and the bromophenyl group, make it a candidate for interaction with various enzyme targets implicated in disease.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. elifesciences.org Many pyridine-based compounds have been identified as potent VEGFR-2 inhibitors. nih.govsemanticscholar.org Docking studies of a derivative containing a 3-bromobenzoyl hydrazone moiety into the VEGFR-2 active site (PDB: 4ASD) revealed critical interactions. nih.gov The pyridine ring often acts as a hinge-binding motif, forming hydrogen bonds with key residues like Cys919 in the hinge region of the ATP-binding pocket. The terminal 3-bromophenyl moiety typically occupies a hydrophobic allosteric pocket, engaging in hydrophobic interactions with residues such as Ile888 and Ile892 and potentially electrostatic interactions with Asp1046. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is a major target for anti-inflammatory drugs. nih.gov The active site of COX-2 contains a hydrophobic channel and a secondary pocket that can be exploited for selective inhibition. researchgate.net Docking studies of compounds with a bromobenzoyl group into the COX-2 active site (PDB: 1CX2, 3LN1) show that the bromophenyl moiety fits into the hydrophobic channel, interacting with residues like Leu352, Tyr385, and Phe518. researchgate.netnih.gov The carbonyl group can act as a hydrogen bond acceptor, while the pyridine ring could form π-π stacking or π-cation interactions with residues like Arg120. mdpi.com

Hsp90α: Heat shock protein 90α (Hsp90α) is a molecular chaperone that is a target in cancer research. acs.org Its N-terminal ATP-binding site is a target for small molecule inhibitors. Pyridine-based scaffolds are known to be effective Hsp90α inhibitors. acs.orgacs.org In a predicted binding model, the pyridine ring of this compound would likely be oriented towards the adenine (B156593) pocket, while the 3-bromobenzoyl group would extend into a hydrophobic region, potentially interacting with residues like Leu107, Phe138, and Val150. The development of inhibitors with 3-bromobenzyl groups further supports the potential for favorable interactions within this pocket. nih.gov

To quantify the strength of the predicted interactions from docking studies, binding free energy calculations are often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.gov These calculations provide an estimate of the binding affinity, with more negative values indicating a more stable complex. frontiersin.org

For a VEGFR-2 inhibitor containing the 3-bromobenzoyl moiety, MM-GBSA calculations yielded a binding free energy of -36.9 kcal/mol. nih.gov The analysis showed that van der Waals interactions (-56.79 kcal/mol) were the dominant stabilizing force compared to electrostatic interactions (-3.41 kcal/mol). nih.gov For COX-2 inhibitors, binding energies typically range from -8.1 to -11.3 kcal/mol. nih.gov These values underscore the potential for this compound to form stable, high-affinity complexes with these biological targets.

Table 2: Representative Binding Energy Data for Related Inhibitors Data is representative of analogous compounds and used for illustrative purposes.

Target EnzymeLigand TypeCalculation MethodCalculated Binding Energy (kcal/mol)Reference
VEGFR-23-Bromobenzoyl hydrazone derivativeMM-GBSA-36.9 nih.gov
COX-2Dihydrofuran with 4-bromobenzoylMolecular Docking-11.3 nih.gov
COX-IIDiphenyl pyrazoleMolecular Docking-16.8 (Intermolecular Energy) nih.gov

Enzyme Inhibition Mechanism Prediction (e.g., VEGFR-2, COX-2, Hsp90α)

Conformational Analysis and Dynamics Simulations

Conformational analysis of this compound is crucial as the molecule possesses a rotatable bond between the pyridine and carbonyl carbon atoms. This rotation dictates the relative orientation of the two aromatic rings, which can significantly affect its ability to fit into a constrained enzyme active site. Crystal structure analysis of the related compound 2-(2-amino-5-bromobenzoyl)pyridine (B195683) shows that the molecule is non-planar, with the aromatic rings inclined to each other. scribd.comresearchgate.net An intramolecular hydrogen bond helps to stabilize a specific conformation. scribd.com For this compound, steric hindrance and electronic repulsion between the rings likely favor a non-planar ground state conformation.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of the ligand-protein complex, assessing its stability and the persistence of key interactions identified in docking. acs.org MD simulations performed on complexes of VEGFR-2 and Hsp90α with pyridine-based inhibitors have demonstrated that stable binding can be maintained over simulation times of 100 nanoseconds or more. nih.govresearchgate.net Specifically for a VEGFR-2 inhibitor with a 3-bromobenzoyl moiety, MD simulations confirmed the stability of the docked complex, validating the binding mode and interactions predicted by the initial docking study. nih.gov Such simulations are essential for confirming that the computationally predicted binding is physically realistic and stable in a dynamic, solvated environment.

Applications in Advanced Organic Synthesis and Catalysis

2-(3-Bromobenzoyl)pyridine as a Building Block in Heterocyclic Chemistry

The presence of both a bromine atom and a carbonyl group makes this compound a valuable precursor for the synthesis of various heterocyclic compounds. The bromine atom can participate in cross-coupling reactions, while the ketone functionality allows for condensation and cyclization reactions.

One notable application is in the synthesis of azafluorenones. For instance, palladium-catalyzed reactions involving 3-(3-bromobenzoyl)-2-chloropyridine, an analog of this compound, with arylboronic acids can lead to the formation of substituted azafluorenones. rsc.org These reactions proceed through a tandem sequence of Suzuki coupling followed by an intramolecular C-H arylation. rsc.org The specific reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving good yields and selectivity. rsc.org

Furthermore, derivatives of this compound are instrumental in creating more complex heterocyclic systems. For example, 3-(4-Bromobenzoyl)prop-2-enoic acid, which shares the bromobenzoyl motif, serves as a precursor for synthesizing a range of heterocycles, including pyrimidines, pyranes, and pyridines, through reactions with various reagents like thiourea, malononitrile, and acetylacetone. sapub.orgekb.eg

The strategic placement of the bromo and benzoyl groups on the pyridine (B92270) scaffold allows for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Catalytic Applications Involving Pyridine-Based Moieties

The pyridine nitrogen in this compound and its derivatives can act as a ligand for metal catalysts or function as an organocatalyst itself, influencing the reactivity and selectivity of various organic transformations.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Copper)

The pyridine moiety in compounds like this compound can coordinate to transition metals, modulating their catalytic activity. This has been particularly explored in palladium- and copper-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, for instance, is a powerful tool for creating biaryl compounds. mdpi.com In the context of this compound analogs, the bromine atom serves as a handle for such reactions. For example, the palladium-catalyzed Suzuki coupling of 3-(3-bromobenzoyl)-2-chloropyridine with phenylboronic acid can yield both the expected cross-coupled product and the cyclized azafluorenone. rsc.org The efficiency of these reactions is often dependent on the catalyst system, which typically includes a palladium source like Pd(OAc)2 and a phosphine (B1218219) ligand. rsc.orgresearchgate.net

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions can be influenced by the position of the halogen. For instance, in some cases, 3-halopyridines have shown higher coupling product yields compared to 2-halopyridines. mdpi.com

Copper-Catalyzed Reactions:

Copper catalysts are also effective in various organic transformations, including C-H activation and amination reactions. The pyridine nitrogen can play a crucial role in directing and stabilizing the copper catalyst. For example, copper-catalyzed reactions of 2-benzoylpyridine (B47108) derivatives with benzylamines have been used to synthesize 1,3-diarylated imidazo[1,5-a]pyridines. beilstein-journals.org In some instances, heterogeneous copper catalysts, such as copper-based metal-organic frameworks (MOFs) or copper nanoparticles supported on materials like boehmite, have been developed for these transformations, offering advantages like catalyst recyclability. beilstein-journals.orgnih.govrsc.org

The following table summarizes some examples of transition metal-catalyzed reactions involving pyridine-based compounds.

Reaction TypeCatalyst SystemSubstratesProduct(s)Reference(s)
Suzuki Coupling & CyclizationPd(OAc)₂, Cy₃P·HBF₄, K₂CO₃3-(3-Bromobenzoyl)-2-chloropyridine, Phenylboronic acid7-Phenyl-4-azafluorenone, 2-Chloro-3-(3-phenylbenzoyl)pyridine rsc.org
Suzuki CouplingPd(PPh₃)₄, K₃PO₄5-Bromo-2-methylpyridin-3-amine (B1289001), Arylboronic acids5-Aryl-2-methylpyridin-3-amines mdpi.com
Oxidative C-H AminationCu-MOF-742-Benzoylpyridine, Benzylamines1,3-Diarylated imidazo[1,5-a]pyridines beilstein-journals.org
Homoselective Tetrazole SynthesisCu-2BP-Schiff-base@B-NPsVarious nitriles and sodium azide5-Substituted tetrazoles nih.govrsc.org

Organocatalysis and Pyridine-Mediated Activation

Beyond serving as ligands, pyridine derivatives can act as organocatalysts, directly participating in and accelerating chemical reactions without the need for a metal. This is often achieved through the formation of reactive intermediates.

Pyridine and its derivatives can mediate the activation of various bonds. For example, pyridine can promote the fragmentation of carbonyl oxides in ozonolysis reactions, leading to the direct formation of aldehydes and ketones. organic-chemistry.org This process is hypothesized to involve the formation of zwitterionic peroxyacetals. organic-chemistry.org

Furthermore, pyridine derivatives have been shown to activate boron-containing σ-bonds. kyoto-u.ac.jp This activation can lead to novel diboration and silaboration reactions of unsaturated molecules. kyoto-u.ac.jp The mechanism often involves the formation of a pyridine-boryl species, which can then participate in subsequent transformations. researchgate.netconnectedpapers.com

Recent research has also explored the use of pyridine derivatives in photochemical organocatalysis. nih.govacs.org In these systems, a dithiophosphoric acid can act as a multi-functional catalyst, protonating the pyridine, acting as a single-electron transfer reductant, and abstracting a hydrogen atom to generate radicals that can then couple with high regioselectivity. acs.org

Development of Novel Synthetic Methodologies Utilizing this compound Analogs

The structural features of this compound and its analogs continue to inspire the development of new synthetic methods. The ability to perform sequential or tandem reactions by exploiting the different reactive sites is a key advantage.

For instance, the synthesis of substituted azafluorenones from dihalogenated diaryl ketones, such as derivatives of this compound, demonstrates the power of combining cross-coupling reactions with intramolecular C-H functionalization in a single pot. rsc.org This approach allows for the efficient construction of complex polycyclic aromatic systems.

The development of nickel-catalyzed dicarbofunctionalization of alkenes is another area where pyridine-containing substrates have proven useful. nih.gov The pyridine moiety can act as a coordinating group, directing the regioselectivity of the reaction and enabling the formation of complex carbocycles and heterocycles. nih.gov

The versatility of this compound and its analogs ensures their continued importance in the discovery and development of novel and efficient synthetic transformations in organic chemistry.

Coordination Chemistry of 2 3 Bromobenzoyl Pyridine and Its Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-(3-Bromobenzoyl)pyridine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While direct synthesis with this compound is a primary route, related complexes are also formed through derivatization of the parent 2-benzoylpyridine (B47108) ligand. For instance, Schiff base ligands can be prepared by the condensation of 2-benzoylpyridine with compounds like 2-aminopyrimidine (B69317) or various hydrazones. scirp.orgresearchgate.net These Schiff base ligands, which incorporate the 2-benzoylpyridine framework, are then reacted with metal salts to form complexes. scirp.orgresearchgate.net

For example, the reaction of a Schiff base derived from 2-benzoylpyridine and 2-aminopyrimidine with various metal salts resulted in binuclear metal complexes. scirp.org These complexes were characterized using microanalysis, FT-IR, UV-visible spectroscopy, and thermogravimetric analysis (TGA). scirp.org Similarly, transition metal complexes of a hydrazone ligand prepared from 2-benzoylpyridine and 2,4-dinitrophenylhydrazine (B122626) were synthesized and characterized by elemental analysis, IR, and UV spectroscopy. researchgate.net

Ligand Design Principles and Chelation Properties of Benzoylpyridines

2-Benzoylpyridine and its derivatives, including this compound, are classified as bidentate ligands, capable of coordinating to a metal ion through two donor atoms. The primary donor sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring upon coordination. This chelation enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect.

The design of ligands based on the 2-benzoylpyridine scaffold allows for systematic tuning of their properties. The introduction of substituents on either the pyridine or the benzoyl ring can significantly influence the ligand's electronic and steric characteristics. For instance, the electron-withdrawing nature of the benzoyl group affects the electron density on the pyridine nitrogen. The presence of a bromine atom at the 3-position of the benzoyl ring in this compound further modifies these electronic properties through its inductive and resonance effects.

Furthermore, the 2-benzoylpyridine core can be extended to create ligands with higher denticity. By forming Schiff bases with molecules containing additional donor atoms, such as thiosemicarbazides or hydrazides, the resulting ligands can act as tridentate (NNS or NNO) or even tetradentate chelators. nih.govunam.edu.naresearchgate.net This versatility in ligand design allows for the synthesis of a wide array of metal complexes with diverse coordination geometries and properties. For example, Schiff base ligands derived from 2-benzoylpyridine and S-methyldithiocarbazate have been shown to act as tridentate NNS donor ligands. nih.govunam.edu.na

The flexibility of the benzoyl group allows for different conformations, which can be influenced by the coordination environment and the presence of other ligands. This can lead to the formation of various isomers and coordination polymers. The hemilabile nature of the carbonyl oxygen coordination has also been noted, where the M-O bond can be relatively weak and susceptible to displacement by other ligands. acs.orgacs.org

Metal-Ligand Interactions and Coordination Geometries in Solution and Solid State

The interaction between this compound and metal ions leads to the formation of coordination compounds with various geometries, which can be studied in both the solid state and in solution. Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of these complexes in the solid state.

Studies on related 2-benzoylpyridine complexes have revealed a rich variety of coordination geometries. Octahedral, square planar, square pyramidal, and trigonal bipyramidal geometries have all been observed, depending on the metal ion, the co-ligands present, and the stoichiometry of the complex. npaa.inresearchgate.netnih.govbohrium.com For instance, Co(II) and Cu(II) complexes with a Schiff base derived from 2-benzoylpyridine were found to have square pyramidal geometries, while the corresponding V(IV) complex was square planar. scirp.org In another study, Ni(II) complexes of 2-benzoylpyridine-N4-methyl-3-thiosemicarbazone were found to have a square planar environment around the nickel(II) ion. bohrium.com

In solution, the coordination geometry can sometimes differ from that in the solid state. Spectroscopic techniques such as NMR and UV-Visible spectroscopy are used to probe the structure of the complexes in solution. Dynamic processes, such as ligand exchange or conformational changes, can also occur in solution. acs.org The hemilabile nature of the benzoylpyridine ligand can lead to equilibria between different coordination modes in solution. acs.org

The nature of the metal-ligand bond is a key aspect of these complexes. The coordination of the pyridine nitrogen and the carbonyl oxygen to the metal center is primarily a Lewis acid-base interaction. The strength of these bonds is influenced by the nature of the metal ion and the electronic properties of the ligand. The bromo substituent in this compound is expected to influence the Lewis basicity of the donor atoms, thereby affecting the metal-ligand bond strengths.

Spectroscopic and Electrochemical Properties of Coordination Compounds

The formation of coordination compounds with this compound and its derivatives leads to significant changes in their spectroscopic and electrochemical properties compared to the free ligand. These changes provide valuable insights into the nature of the metal-ligand interactions and the electronic structure of the complexes.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic C=O stretching vibration. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating the weakening of the C=O bond due to the donation of electron density from the oxygen atom to the metal. researchgate.netnih.gov Similarly, changes in the vibrational frequencies of the pyridine ring are also observed upon coordination of the nitrogen atom. New bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations may also appear in the far-IR region. npaa.in

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer transitions. The d-d transitions are often weak and occur in the visible region, and their positions and intensities are indicative of the coordination geometry around the metal center. researchgate.netnih.gov Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are typically more intense and are observed in the UV or visible region.

Luminescence: Some metal complexes of benzoylpyridine derivatives exhibit luminescence. rsc.orgfudutsinma.edu.ng The emission properties are influenced by the nature of the metal ion, the ligand, and the coordination environment. For instance, palladium(II) complexes of a 2-benzoylpyridine hydrazone were found to be luminescent at room temperature in the solid state, a property attributed to π-π interactions in the crystal lattice. rsc.org The study of luminescent transition metal complexes is an active area of research due to their potential applications in bioimaging and sensing. nih.govresearchgate.net

Electrochemical Properties:

Cyclic voltammetry is a common technique used to study the redox behavior of these coordination compounds. researchgate.net The electrochemical properties are sensitive to the metal ion, the ligand structure, and the coordination geometry. The redox potentials of the metal center can be tuned by modifying the ligand. For example, electrochemical studies of iron(II) complexes with 2-benzoylpyridine-derived thiosemicarbazones revealed that the complexes undergo oxidation to the corresponding iron(III) species. researchgate.net

Property Observation Significance
IR Spectroscopy Shift of ν(C=O) to lower frequency Coordination of the carbonyl oxygen to the metal center. researchgate.netnih.gov
Appearance of new M-N and M-O bands Direct evidence of metal-ligand bond formation. npaa.in
UV-Vis Spectroscopy d-d transitions Provides information on the coordination geometry. researchgate.netnih.gov
Charge-transfer bands Indicates electronic interactions between the metal and ligand.
Luminescence Emission in the solid state or solution Potential for applications in optoelectronics and sensing. rsc.orgnih.gov
Cyclic Voltammetry Reversible or irreversible redox waves Characterizes the electrochemical stability and reactivity. researchgate.net

Role of this compound as a Ligand Precursor for Functional Materials

The versatility of this compound and its derivatives as ligands makes them attractive building blocks for the construction of functional materials. The ability to form stable complexes with a variety of metal ions, coupled with the potential for tuning their electronic and steric properties, opens up possibilities for creating materials with specific magnetic, optical, or catalytic properties.

One area of interest is the development of coordination polymers and metal-organic frameworks (MOFs). By using ligands that can bridge between metal centers, extended structures with interesting topologies and properties can be assembled. For example, 2-benzoylpyridine derivatives have been used to create one-dimensional coordination polymers with interesting magnetic properties. rsc.org The bromo substituent in this compound could potentially participate in halogen bonding interactions, providing an additional tool for controlling the self-assembly and dimensionality of the resulting structures.

The luminescent properties of some metal complexes of benzoylpyridine derivatives suggest their potential use in the development of light-emitting materials for applications such as organic light-emitting diodes (OLEDs) or chemical sensors. rsc.orgrroij.com The ability to tune the emission color and efficiency by modifying the ligand and metal ion is a key advantage in this context.

Furthermore, the catalytic activity of metal complexes is highly dependent on the ligand environment. Complexes of this compound could be explored as catalysts for various organic transformations. The ligand can influence the reactivity of the metal center by modulating its electronic properties and by providing a specific coordination geometry.


Analytical Methodologies for Research Purity and Derivatization Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for separating 2-(3-Bromobenzoyl)pyridine from impurities and quantifying its concentration. jrasb.com The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. jrasb.com Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity. jrasb.com

A reliable and sensitive stability-indicating RP-HPLC method has been established for the quantification of the structurally similar compound, 2-(2-amino-5-bromobenzoyl) pyridine (B92270) (ABP), which is a known impurity and degradation product of bromazepam. researchgate.netresearchgate.netplos.org This method can be adapted for this compound. The assay is typically performed using a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.netplos.org A photodiode array (DAD) detector is often used for detection, set at a wavelength that provides maximum absorbance for the compound of interest, such as 230 nm. researchgate.netplos.org

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, and reliable. researchgate.net Validation parameters include specificity, linearity, range, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net Linearity is typically established by creating calibration curves over a specific concentration range. researchgate.net For the related compound ABP, linearity has been demonstrated in the range of 1–16 μg/mL. researchgate.netplos.org Accuracy is confirmed by recovery studies, with mean recovery percentages expected to be high, for instance, around 99.74 ± 1.124%. researchgate.netplos.org

Table 1: Example of HPLC Method Parameters for Analysis of a Benzoylpyridine Derivative

Parameter Condition/Value Source(s)
Instrument Agilent 1260 Infinity HPLC system researchgate.net
Column C18 (250 mm × 4.6 mm i.d., 5 μm particle size) researchgate.netresearchgate.netplos.org
Mobile Phase Methanol:Water (70:30, v/v) researchgate.netplos.orgsemanticscholar.org
Flow Rate 1.0 mL/min researchgate.netplos.org
Detection Photodiode Array (DAD) at 230 nm researchgate.netplos.org
Column Temp. 30 °C researchgate.net
Injection Vol. 20 µL openpharmaceuticalsciencesjournal.com
Run Time Approx. 6 minutes researchgate.net
Linearity Range 1–16 μg/mL researchgate.netplos.org
LOD 0.24 μg/mL researchgate.netplos.org
LOQ Not specified in sources, but derived from LOD

| Accuracy (% Recovery) | 99.74 ± 1.124% | researchgate.netplos.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, GC-MS can serve as an effective tool for purity assessment and impurity profiling. The GC component separates the chemical mixture, while the MS component identifies the individual substances at a molecular level by measuring their mass-to-charge ratio.

In a typical GC-MS analysis, the sample is first vaporized in the injector. The gaseous analytes are then carried by an inert gas (like helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The temperature of the column is often programmed to increase over time to facilitate the elution of less volatile compounds. nih.gov

Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum produced is a unique fingerprint that allows for definitive identification by comparison to spectral libraries. For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, which offers higher sensitivity and selectivity for target compounds. nih.gov While derivatization is sometimes required to increase the volatility of analytes for GC analysis, it may not be necessary for this compound itself, though it could be useful for analyzing certain degradation products. researchgate.net

Table 2: Hypothetical GC-MS Parameters for this compound Analysis

Parameter Condition/Value Source(s)
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Injector Temp. 250 °C General Practice
Carrier Gas Helium
Column Fused silica (B1680970) capillary column (e.g., HP-5MS) General Practice
Oven Program Initial 100°C, ramp at 10°C/min to 280°C General Practice
Ionization Mode Electron Ionization (EI) at 70 eV General Practice
MS Detector Quadrupole or Time-of-Flight (TOF) nih.gov

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Methods for Purity and Identity Verification

Spectroscopic methods are indispensable for confirming the chemical identity and assessing the purity of this compound by providing information about its molecular structure and functional groups.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography (LC-MS or GC-MS), MS provides the molecular weight of the compound from the molecular ion peak and structural information from its fragmentation pattern. hilarispublisher.com This is crucial for confirming the identity of this compound and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the connectivity of atoms within the molecule, verifying the positions of the bromo-substituent on the benzoyl ring and the linkage to the pyridine ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the carbonyl (C=O) stretching of the ketone, C-Br stretching, and vibrations associated with the aromatic rings (C=C and C-H stretching).

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is a characteristic property that can be used for identification and quantification, often in conjunction with HPLC. researchgate.net For benzoylpyridine derivatives, a λmax around 230 nm is common. researchgate.netplos.org

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Data/Observation Purpose
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₁₂H₈BrNO. Identity & Purity Confirmation
¹H NMR Distinct signals for aromatic protons on both pyridine and bromobenzoyl rings. Structural Elucidation
¹³C NMR Signals for carbonyl carbon, and distinct carbons of the two aromatic rings. Structural Confirmation
IR Spectroscopy Characteristic absorption for C=O (ketone), C-Br, and aromatic C-H/C=C bonds. Functional Group Identification

| UV-Vis Spectroscopy | Specific λmax value (e.g., ~230 nm). | Identification & Quantification |

Analytical Strategies for Degradation Product Identification in Chemical Systems

Understanding the stability of this compound is crucial, and this involves identifying any products that form under stress conditions. Forced degradation studies are performed to predict the degradation pathways and develop stability-indicating analytical methods. jrasb.com These studies typically expose the compound to harsh conditions as recommended by ICH guidelines, such as acid hydrolysis, alkaline hydrolysis, oxidation, and photolysis. semanticscholar.orgopenpharmaceuticalsciencesjournal.com

For instance, the related compound bromazepam is known to degrade via hydrolysis under acidic or alkaline conditions to form 2-(2-amino-5-bromobenzoyl) pyridine (ABP). plos.orgsemanticscholar.orgresearchgate.net The process for identifying such degradants involves:

Forced Degradation: The parent compound is subjected to stress conditions (e.g., refluxing with 1N HCl or 1N NaOH). plos.orgnih.gov

Separation: The resulting mixture of the parent drug and its degradation products is analyzed using a stability-indicating chromatographic method, typically HPLC. researchgate.netplos.org The method must be able to resolve the degradation products from the parent compound and from each other. researchgate.net

Identification and Characterization: The separated degradation products are identified. This can be done by comparing their retention times with those of known reference standards. semanticscholar.org For unknown degradants, hyphenated techniques like LC-MS/MS are invaluable. researchgate.net The mass spectrometer provides the molecular weight and fragmentation data, which helps in elucidating the structure of the unknown impurity. zu.edu.pk

This systematic approach ensures that any potential impurities or degradants that might arise during synthesis, storage, or use can be effectively monitored and controlled. jrasb.comresearchgate.net

Table 4: Typical Conditions for Forced Degradation Studies

Stress Condition Reagent/Method Typical Duration Source(s)
Acid Hydrolysis 1N Hydrochloric Acid (HCl) 3 hours (reflux) plos.orgnih.gov
Alkaline Hydrolysis 1N Sodium Hydroxide (NaOH) 3 hours (reflux) nih.gov
Oxidative Degradation 3-30% Hydrogen Peroxide (H₂O₂) Varies openpharmaceuticalsciencesjournal.com
Photolytic Degradation Exposure to UV light Varies openpharmaceuticalsciencesjournal.com

| Thermal Degradation | Dry heat | Varies | bsu.edu.eg |

Q & A

Q. What are the established synthetic routes for preparing 2-(3-Bromobenzoyl)pyridine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling a brominated benzoyl moiety to a pyridine ring. One approach uses Ullmann-type coupling between 3-bromobenzoyl chloride and a pyridine derivative under palladium catalysis . Another method employs bromination of pre-functionalized pyridine intermediates , followed by cyclization (e.g., using nickel catalysts for reductive coupling) . Key parameters include:
  • Temperature control (80–120°C) to avoid side reactions.
  • Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
  • Catalytic systems (e.g., Pd(PPh₃)₄) with ligand optimization to enhance selectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : A combination of techniques is recommended:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with bromine (79^{79}Br/81^{81}Br) .
  • Elemental Analysis : Quantify C, H, N, and Br content to assess purity.

Q. What are the common intermediates or byproducts observed during the synthesis of this compound?

  • Methodological Answer :
  • 3-Bromobenzoyl chloride is a key intermediate, but residual chloride may lead to side products like hydrolysis derivatives (e.g., 3-bromobenzoic acid) if moisture is present .
  • Debromination products can form under excessive heating or reducing conditions .
  • Monitor reactions via TLC or HPLC to track intermediate conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Structural ambiguities (e.g., bond-length discrepancies or disorder in the bromine position) can be addressed using:
  • High-resolution X-ray crystallography : Refinement with SHELXL software (v. 2018+) to model anisotropic displacement parameters .
  • Density Functional Theory (DFT) calculations : Compare experimental bond angles/energies with computed values to validate structures .
  • Twinned data analysis : Use SHELXD for deconvoluting overlapping reflections in cases of crystal twinning .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Ligand design : Bulky ligands (e.g., SPhos) direct coupling to the pyridine’s α-position by steric hindrance .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance electrophilicity at the bromine site.
  • Microwave-assisted synthesis : Reduces reaction time and minimizes competing pathways (e.g., homocoupling) .

Q. How can this compound be utilized in designing bioactive molecules for neurological targets?

  • Methodological Answer :
  • Fragment-based drug discovery : Use the bromobenzoyl group as a hydrophobic pharmacophore to target enzyme pockets (e.g., kinase inhibitors) .
  • Click chemistry : Introduce triazole moieties via azide-alkyne cycloaddition to enhance binding to acetylcholine receptors .
  • Metallocomplexation : Coordinate with transition metals (e.g., Ru or Ir) for photoactivatable neuroprobes .

Q. What computational methods predict the reactivity of this compound in radical reactions?

  • Methodological Answer :
  • Molecular Orbital Analysis : Calculate HOMO/LUMO energies using Gaussian09 to identify radical stabilization sites .
  • Kinetic Monte Carlo Simulations : Model chain-propagation steps in bromine-mediated radical cycles .
  • Solvent Effects : COSMO-RS simulations to assess polarity’s impact on radical lifetimes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for this compound in different solvent systems?

  • Methodological Answer :
  • Solvent-induced shifts : Deuterated DMSO vs. CDCl₃ can alter chemical shifts by 0.2–0.5 ppm due to hydrogen bonding .
  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect rotational barriers in the benzoyl group .
  • COSY and NOESY : Correlate coupling patterns to confirm assignment accuracy .

Q. What experimental and theoretical approaches reconcile discrepancies in reported melting points for this compound?

  • Methodological Answer :
  • DSC/TGA Analysis : Differentiate between polymorphs (e.g., crystalline vs. amorphous forms) .
  • Powder XRD : Compare diffraction patterns with literature data to identify phase impurities .
  • Hansen Solubility Parameters : Optimize recrystallization solvents to isolate the most stable polymorph .

Applications in Advanced Research

Q. How is this compound employed in the development of photoactive materials?

  • Methodological Answer :
  • Organic LEDs (OLEDs) : Functionalize with electron-transporting groups (e.g., oxadiazoles) to enhance electroluminescence .
  • Metal-Organic Frameworks (MOFs) : Use as a linker for constructing Br-doped MOFs with tunable porosity .
  • Photocatalysts : Couple with TiO₂ nanoparticles for visible-light-driven C–H activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.